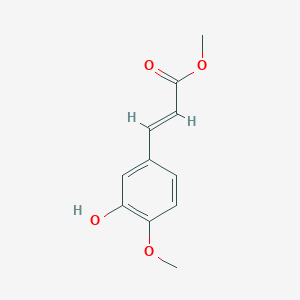

Methyl isoferulate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLOUXXZZFFBBW-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16980-82-8 | |

| Record name | Methyl isoferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016980828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl Isoferulate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isoferulate, systematically known as methyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate, is a naturally occurring phenolic compound. It is the methyl ester of isoferulic acid and an isomer of methyl ferulate. This compound is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to its potential biological activities. Notably, it has been identified as a potential anti-influenza agent that targets the M2 proton channel of the H1N1 virus[1][2]. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its reported mechanism of action.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the key physicochemical data for this compound.

| Identifier | Value | Source |

| IUPAC Name | methyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | PubChem |

| Synonyms | Methyl (E)-3'-hydroxy-4'-methoxycinnamate, 3-Hydroxy-4-methoxycinnamic acid methyl ester | PubChem |

| CAS Number | 16980-82-8 | [3] |

| Molecular Formula | C₁₁H₁₂O₄ | [3] |

| Molecular Weight | 208.21 g/mol | [3] |

| Property | Value | Method | Source |

| Melting Point | 120-123 °C | Experimental | [4] |

| Boiling Point | 369.00 to 370.00 °C @ 760.00 mm Hg | Estimated | [1] |

| Water Solubility | 1398 mg/L @ 25 °C | Estimated | [1] |

| Solubility in Methanol | 30 mg/mL | Experimental | [4] |

| logP (o/w) | 2.034 | Estimated | [1] |

Spectral Data

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR (CDCl₃, 400 MHz) chemical shifts (δ) in ppm:

-

~3.80 (s, 3H): Methyl ester protons (-COOCH₃).

-

~3.90 (s, 3H): Methoxy group protons (-OCH₃).

-

~5.80 (br s, 1H): Phenolic hydroxyl proton (-OH).

-

~6.30 (d, J ≈ 16 Hz, 1H): Vinylic proton alpha to the carbonyl group.

-

~6.90 - 7.20 (m, 3H): Aromatic protons.

-

~7.60 (d, J ≈ 16 Hz, 1H): Vinylic proton beta to the carbonyl group.

Expected ¹³C NMR (CDCl₃, 100 MHz) chemical shifts (δ) in ppm:

-

~52.0: Methyl ester carbon (-COOCH₃).

-

~56.0: Methoxy carbon (-OCH₃).

-

~110.0 - 125.0: Aromatic and vinylic CH carbons.

-

~127.0: Quaternary aromatic carbon.

-

~145.0 - 150.0: Aromatic carbons attached to oxygen and the vinylic carbon beta to the carbonyl.

-

~167.0: Carbonyl carbon of the ester.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound is expected to show the following characteristic absorption bands (in cm⁻¹).

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3400 (broad) | O-H | Stretching (phenolic hydroxyl) |

| ~3050 | C-H | Stretching (aromatic and vinylic) |

| ~2950 | C-H | Stretching (methyl) |

| ~1710 | C=O | Stretching (α,β-unsaturated ester) |

| ~1630 | C=C | Stretching (alkene) |

| ~1600, ~1510 | C=C | Stretching (aromatic) |

| ~1250 | C-O | Stretching (ester and ether) |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. For this compound, dissolved in a solvent like methanol, absorption maxima (λ_max) are expected in the UV region. Based on the UV/VIS spectrum of its parent compound, isoferulic acid, in methanol, which shows maxima at 322, 294, and 243 nm, similar absorption bands can be anticipated for this compound due to the presence of the same chromophore.

Experimental Protocols

This section details the general methodologies for determining the key physicochemical properties discussed above.

Melting Point Determination

The melting point is a crucial indicator of purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

-

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

-

Materials: Analytical balance, temperature-controlled shaker, centrifuge, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, methanol, ethanol, DMSO) in a sealed flask.

-

The flask is agitated in a temperature-controlled shaker bath (e.g., at 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then centrifuged to separate the undissolved solid.

-

A sample of the supernatant is carefully removed and filtered through a syringe filter (e.g., 0.45 µm PTFE).

-

The concentration of this compound in the clear filtrate is determined using a validated analytical method such as HPLC or UV-Vis spectroscopy.

-

The solubility is expressed in units such as mg/mL or mol/L.

-

NMR Spectral Acquisition

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range (e.g., 0-12 ppm).

-

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

FT-IR Spectral Acquisition

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of dry this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.

-

The mixture is finely ground to a homogeneous powder using an agate mortar and pestle.

-

The powder is then compressed into a thin, transparent pellet using a hydraulic press.

-

-

Acquisition:

-

A background spectrum of the empty sample chamber is recorded.

-

The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

-

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

UV-Vis Spectral Acquisition

-

Sample Preparation: A stock solution of this compound is prepared in a UV-transparent solvent (e.g., methanol or ethanol). This stock solution is then diluted to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).

-

Acquisition:

-

The spectrophotometer is blanked using the same solvent as the sample solution.

-

The absorbance of the sample solution is measured over a range of wavelengths (e.g., 200-400 nm).

-

The wavelengths of maximum absorbance (λ_max) are identified from the resulting spectrum.

-

Biological Activity and Signaling Pathway

This compound has been identified as a potential antiviral agent against the H1N1 influenza virus. Its mechanism of action is reported to be the inhibition of the M2 proton channel[1][2]. The M2 protein is a tetrameric ion channel in the viral envelope that is crucial for the viral life cycle. After the virus enters a host cell via endocytosis, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the virion. This acidification facilitates the uncoating of the viral ribonucleoprotein (vRNP) complex, which is a necessary step for viral replication. By blocking this proton channel, this compound prevents the acidification of the viral interior, thereby inhibiting viral uncoating and replication.

Experimental Workflow: Synthesis

A common method for the synthesis of this compound is through the Fischer esterification of isoferulic acid. This involves reacting isoferulic acid with methanol in the presence of an acid catalyst.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound, providing both estimated and available experimental data. Detailed, generalized protocols for the determination of these properties have been outlined to assist researchers in their own characterization efforts. Furthermore, the guide has visualized the reported anti-influenza mechanism of action and a common synthetic route for this compound. As research into this compound and its potential therapeutic applications continues, a comprehensive understanding of its physicochemical characteristics will remain fundamental to advancing its development from a laboratory curiosity to a potential therapeutic agent.

References

Methyl Isoferulate: A Technical Guide to Natural Sources, Isolation, and Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isoferulate, a phenylpropanoid compound, has garnered interest in the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its interactions with key cellular signaling pathways. Quantitative data from relevant studies are summarized in structured tables for comparative analysis. Furthermore, experimental workflows and signaling cascades are visualized using Graphviz diagrams to offer a clear and concise representation of the underlying processes.

Natural Sources of this compound

This compound is a naturally occurring compound found predominantly in plants of the genus Actaea, also known as Cimicifuga.[1][2] These herbaceous perennial plants are native to temperate regions of the Northern Hemisphere.

Species within the Actaea genus that have been identified as sources of isoferulic acid and its derivatives include:

-

Actaea racemosa (Black Cohosh): Widely recognized for its use in herbal medicine, the rhizomes and roots of Actaea racemosa contain a variety of polyphenolic compounds, including isoferulic acid.

-

Actaea erythrocarpa : Studies have quantified the presence of isoferulic acid in this species, particularly in its above-ground parts.[1]

-

Actaea cimicifuga : This species also contains isoferulic acid, along with other phenolic compounds.[1]

While the primary focus has been on the Actaea genus, it is plausible that this compound exists in other plant species, and further phytochemical screening of various plant families is warranted.

Quantitative Analysis of Isoferulic Acid in Actaea Species

Quantitative analysis of isoferulic acid content in different Actaea species provides valuable information for sourcing and extraction optimization. The following table summarizes the reported concentrations of isoferulic acid in dry plant extracts. It is important to note that the esterification to this compound can occur during extraction with methanol.

| Plant Species | Plant Part | Compound | Concentration (mg/g of Dry Extract) | Reference |

| Actaea erythrocarpa | Above-ground parts | Isoferulic Acid | 1.49 | [1] |

| Actaea cimicifuga | Not specified | Isoferulic Acid | Present, but not quantified | [1] |

| Actaea racemosa | Rhizomes and Roots | Isoferulic Acid | Present, but not quantified |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. While a specific, detailed protocol for this compound is not extensively documented in a single source, a general workflow can be constructed based on standard phytochemical isolation techniques for related compounds from Actaea species.

General Experimental Workflow for Isolation

The following diagram illustrates a typical workflow for the isolation and purification of phenylpropanoids like this compound from plant material.

Detailed Experimental Protocols

3.2.1. Extraction

-

Plant Material Preparation: The rhizomes and roots of the selected Actaea species are collected, washed, dried, and ground into a fine powder.

-

Solvent Extraction: The powdered plant material is extracted exhaustively with a polar solvent such as methanol or ethanol at room temperature. Maceration or Soxhlet extraction can be employed. The use of methanol is crucial as it can facilitate the esterification of isoferulic acid to this compound, especially if acidic conditions are present or if the extraction is carried out for an extended period.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.2.2. Fractionation

The crude extract is typically subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is water and ethyl acetate. The organic phase, which will contain the less polar compounds including this compound, is collected and concentrated.

3.2.3. Chromatographic Purification

-

Column Chromatography: The concentrated organic fraction is subjected to column chromatography on silica gel or a reversed-phase C18 stationary phase. A gradient elution system with increasing polarity (e.g., hexane-ethyl acetate for silica gel or water-methanol/acetonitrile for C18) is used to separate the components. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of acetonitrile in water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.[3][4] The eluent is monitored by a UV detector, and the peak corresponding to this compound is collected.

3.2.4. Structural Elucidation

The purity and structure of the isolated compound are confirmed using spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the chemical structure.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

Cellular Signaling Pathways Modulated by this compound

Emerging research indicates that this compound and its parent compound, isoferulic acid, can modulate several key cellular signaling pathways implicated in various diseases, including cancer and inflammation.

Akt/mTOR Signaling Pathway

Studies have shown that isoferulic acid can inhibit the proliferation of human leukemia cells by inducing G2/M phase cell cycle arrest and apoptosis.[5][6] This anti-cancer activity is mediated through the inhibition of the Akt/mTOR signaling pathway.[5][6]

The following diagram illustrates the proposed mechanism of action of isoferulic acid on the Akt/mTOR pathway in leukemia cells.

Experimental Protocol: Western Blot Analysis of Akt/mTOR Pathway

-

Cell Culture and Treatment: Human leukemia cell lines (e.g., Jurkat, K562) are cultured under standard conditions. Cells are treated with varying concentrations of isoferulic acid for a specified time.

-

Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total Akt, phospho-Akt, total mTOR, and phospho-mTOR. After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Research on methyl ferulate, a closely related compound, has demonstrated its anti-apoptotic effects in L-02 cells through the ROS-mediated MAPK signaling pathway.[7] This suggests that this compound may also interact with this pathway. The antioxidant properties of isoferulic acid, which involve scavenging free radicals, further support its potential to modulate ROS-dependent signaling cascades like the MAPK pathway.[8][9]

The MAPK pathway consists of several cascades, including the ERK, JNK, and p38 pathways. The specific effects of this compound on each of these branches require further investigation.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Many natural polyphenolic compounds are known to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[10][11][12] Given the structural similarity of this compound to other anti-inflammatory phenylpropanoids, it is hypothesized that it may also modulate NF-κB signaling. This could occur through the inhibition of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of the p65 subunit.

Future Directions

While initial studies have shed light on the natural sources and potential biological activities of this compound, further research is needed in several areas:

-

Comprehensive Phytochemical Screening: A broader range of plant species should be screened to identify new and potentially more abundant natural sources of this compound.

-

Optimization of Isolation Protocols: The development of standardized and efficient protocols for the large-scale isolation of this compound is essential for advancing research and potential commercialization.

-

In-depth Mechanistic Studies: Further investigation into the specific molecular targets and signaling pathways modulated by this compound is required to fully understand its therapeutic potential. This includes detailed studies on its effects on the various branches of the MAPK and NF-κB pathways in different disease models.

-

In Vivo Efficacy and Safety: Preclinical and clinical studies are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety of this compound.

Conclusion

This compound is a promising natural product with potential applications in drug development. This guide has provided a comprehensive overview of its known natural sources, a framework for its isolation and purification, and an introduction to its interactions with key cellular signaling pathways. The provided data and methodologies offer a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of Polyphenolic Compounds and Radical Scavenging Activity of Four American Actaea Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isoferulic acid inhibits human leukemia cell growth through induction of G2/M-phase arrest and inhibition of Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoferulic acid inhibits human leukemia cell growth through induction of G2/M‑phase arrest and inhibition of Akt/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methyl ferulic acid exerts anti-apoptotic effects on L-02 cells via the ROS-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Theoretical Insight into Antioxidant Mechanisms of Trans-Isoferulic Acid in Aqueous Medium at Different pH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant mechanism studies on ferulic acid: identification of oxidative coupling products from methyl ferulate and linoleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. lupinepublishers.com [lupinepublishers.com]

The Pharmacological Profile of Methyl Isoferulate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isoferulate, a derivative of isoferulic acid, is a naturally occurring phenolic compound that has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its anti-influenza, antioxidant, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development efforts.

Core Pharmacological Activities

This compound exhibits a range of biological effects, primarily attributed to its antiviral, antioxidant, and anti-inflammatory capacities.

Anti-Influenza Activity

This compound has been identified as a potential anti-influenza agent, specifically targeting the H1N1 swine flu strain.[1] The primary mechanism of its antiviral action is the inhibition of the influenza M2 proton channel.[1] This channel is crucial for the uncoating of the virus within the host cell, a critical step in viral replication. By blocking this proton channel, this compound prevents the release of viral ribonucleoproteins into the cytoplasm, thereby halting the infection cycle.

Antioxidant Properties

Similar to other phenolic compounds, this compound possesses notable antioxidant properties.[2] Its structure, featuring a hydroxyl group on the phenyl ring, enables it to act as a radical scavenger. The antioxidant mechanisms of the closely related isoferulic acid have been studied and are believed to involve:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it.

-

Radical Adduct Formation (RAF): The aromatic ring can form an adduct with a radical species.

-

Single Electron Transfer (SET): The compound can donate an electron to a free radical.[2]

These mechanisms contribute to the protection of cells from oxidative damage caused by reactive oxygen species (ROS).

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory potential, which is likely mediated through the modulation of key inflammatory signaling pathways. Studies on the related compound, methyl ferulate, have shown an ability to reduce the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner.[3] This effect is thought to be mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[3]

Quantitative Data

While specific quantitative data for this compound is limited in the publicly available literature, data from related compounds and general assay parameters provide a basis for experimental design.

| Parameter | Compound | Value/Assay | Source |

| Antiviral Activity | General Influenza Inhibitors | IC50 determination via plaque reduction assay or fluorescence-based assays. | [3][4] |

| Anti-inflammatory Activity | Methyl Ferulate | Significant reduction of MDP-evoked TNF-α release in PC12 cells at 25 µM. | [3] |

| Antioxidant Activity | Methyl Ferulate | IC50 (DPPH scavenging): 73.213 ± 11.20 µM | [5] |

Signaling Pathways and Mechanisms of Action

Inhibition of Influenza M2 Proton Channel

Antioxidant Radical Scavenging Mechanisms

Modulation of the NF-κB Signaling Pathway

Pharmacokinetics

Experimental Protocols

M2 Proton Channel Inhibition Assay (Virus-Like Particle-Based)

This protocol is adapted from established methods for screening M2 channel inhibitors.[8][9]

-

Preparation of M2-Expressing Virus-Like Particles (VLPs):

-

Co-transfect HEK293 cells with plasmids encoding the influenza M2 protein and a viral core protein (e.g., Gag).

-

Culture cells for 48-72 hours to allow for VLP production.

-

Harvest the cell culture supernatant and purify the VLPs by ultracentrifugation through a sucrose cushion.

-

-

Fluorescence-Based Proton Influx Assay:

-

Incorporate a pH-sensitive fluorescent dye (e.g., ACMA - 9-amino-6-chloro-2-methoxyacridine) into the purified M2-VLPs.

-

In a 96-well plate format, add this compound at various concentrations to the dye-loaded VLPs.

-

Initiate proton influx by creating a pH gradient (e.g., by adding a low pH buffer).

-

Monitor the change in fluorescence over time using a plate reader. Inhibition of the M2 channel will result in a reduced rate of fluorescence quenching.

-

-

Data Analysis:

-

Calculate the initial rate of fluorescence change for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

NF-κB Activation Assay (Reporter Gene Assay)

This protocol outlines a common method for assessing the inhibition of NF-κB signaling.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or a macrophage cell line like RAW 264.7) in appropriate media.

-

Co-transfect the cells with a reporter plasmid containing an NF-κB response element upstream of a reporter gene (e.g., luciferase or GFP) and a control plasmid for normalization (e.g., Renilla luciferase).

-

-

Compound Treatment and Stimulation:

-

After 24 hours of transfection, pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or lipopolysaccharide (LPS)) for a defined period (e.g., 6-8 hours).

-

-

Reporter Gene Measurement:

-

Lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity using a luminometer).

-

Normalize the reporter gene activity to the control plasmid activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound relative to the stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of infectious diseases and inflammatory conditions. Its multi-faceted pharmacological profile, encompassing antiviral, antioxidant, and anti-inflammatory activities, warrants further investigation.

Future research should focus on:

-

Quantitative Pharmacological Characterization: Determining specific IC50 and EC50 values for this compound against various influenza strains and in different inflammatory models.

-

Comprehensive Pharmacokinetic Profiling: Conducting in vivo studies to elucidate the ADME properties of this compound.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of influenza and inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and pharmacokinetic properties.

This technical guide provides a foundational understanding of the pharmacological profile of this compound, intended to facilitate and guide these future research endeavors.

References

- 1. Antioxidant mechanism studies on ferulic acid: identification of oxidative coupling products from methyl ferulate and linoleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant, antibacterial, and molecular docking of methyl ferulate and oleic acid produced by Aspergillus pseudodeflectus AUMC 15761 utilizing wheat bran - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Broad Spectrum Inhibitor of Influenza A and B Viruses Targeting the Viral Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenolipids, Amphipilic Phenolic Antioxidants with Modified Properties and Their Spectrum of Applications in Development: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection of Proton Movement Directly across Viral Membranes To Identify Novel Influenza Virus M2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection of proton movement directly across viral membranes to identify novel influenza virus M2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of the Biological Activities of Methyl Isoferulate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isoferulate, a derivative of the naturally occurring phenolic compound isoferulic acid, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth review of the current state of research on this compound, with a particular focus on its anti-inflammatory, antioxidant, hepatoprotective, and anticancer properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms through signaling pathway diagrams to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as methyl 3-hydroxy-4-methoxycinnamate, is a phenolic compound that has demonstrated a wide spectrum of pharmacological effects. Its therapeutic potential stems from its ability to modulate various cellular processes, including inflammatory responses, oxidative stress, and apoptosis. This guide aims to consolidate the existing scientific literature on this compound's biological activities, providing a thorough understanding of its mechanisms of action and potential applications in human health.

Hepatoprotective Activities

This compound has shown significant promise in protecting the liver from various forms of injury. Studies have demonstrated its efficacy in mitigating alcohol-induced and chemical-induced liver damage.

Mechanism of Action

The hepatoprotective effects of this compound are largely attributed to its potent antioxidant and anti-inflammatory properties. It has been shown to regulate the NOX4/ROS-MAPK signaling pathway, which plays a crucial role in oxidative stress-induced liver injury.[1] By inhibiting this pathway, this compound reduces the production of reactive oxygen species (ROS), thereby preventing cellular damage. Furthermore, it attenuates inflammation by decreasing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]

Quantitative Data

The following table summarizes the key quantitative findings from studies investigating the hepatoprotective effects of this compound.

| Parameter | Model | Treatment | Result | Reference |

| Serum ALT | Alcohol-induced liver injury in mice | Methyl ferulic acid (5, 10, 20 mg/kg) | Significant decrease | [1] |

| Serum AST | Alcohol-induced liver injury in mice | Methyl ferulic acid (5, 10, 20 mg/kg) | Significant decrease | [1] |

| Liver MDA | Alcohol-induced liver injury in mice | Methyl ferulic acid (5, 10, 20 mg/kg) | Significant reduction | [1] |

| Liver SOD, CAT, GSH-Px | Alcohol-induced liver injury in mice | Methyl ferulic acid (5, 10, 20 mg/kg) | Markedly increased levels | [1] |

| Inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Alcohol-induced liver injury in mice | Methyl ferulic acid (10, 20 mg/kg) | Significantly inhibited expression | [1] |

Experimental Protocols

Induction of Alcohol-Induced Liver Injury in Mice: C57BL/6 mice are typically divided into control, model, and treatment groups. The model group receives alcohol intragastrically to induce liver injury. Treatment groups are administered with varying doses of this compound (e.g., 5, 10, and 20 mg/kg) prior to alcohol administration. After a set period, serum and liver tissues are collected for biochemical and histopathological analysis.[1]

Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using standard assay kits. Liver homogenates are used to determine the levels of malondialdehyde (MDA), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) using commercially available kits.[1]

Western Blot Analysis: Protein expression of key signaling molecules such as NOX4, p-JNK, p-p38, and p-ERK in liver tissues is determined by Western blot analysis to elucidate the mechanism of action.[1]

Signaling Pathway

Antioxidant Activity

This compound exhibits significant antioxidant properties, contributing to its protective effects against oxidative stress-related diseases.

Mechanism of Action

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and chelate metal ions. The phenolic hydroxyl group in its structure plays a key role in donating a hydrogen atom to neutralize free radicals.

Quantitative Data

The following table presents a summary of the antioxidant activity of this compound from various studies.

| Assay | IC50 Value (µM) | Reference |

| DPPH radical scavenging | 73.213 ± 11.20 | [2] |

| ABTS radical cation scavenging | - | [3] |

| Ferric-reducing antioxidant power (FRAP) | - | [3] |

Note: Some studies compared its activity to other ferulates without providing specific IC50 values for this compound in all assays.[3]

Experimental Protocols

DPPH Radical Scavenging Assay: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. Different concentrations of this compound are added to the DPPH solution. The decrease in absorbance at a specific wavelength (e.g., 517 nm) is measured after a certain incubation period. The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.[2]

ABTS Radical Cation Scavenging Assay: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is generated by reacting ABTS with potassium persulfate. Various concentrations of this compound are then added, and the reduction in absorbance at a specific wavelength (e.g., 734 nm) is measured to determine the scavenging activity.[3]

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects in various experimental models.

Mechanism of Action

The anti-inflammatory activity of this compound is mediated through the inhibition of key pro-inflammatory signaling pathways. It has been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous inflammatory genes, including cytokines and chemokines.[1][4]

Signaling Pathway

Anticancer Activity

Recent studies have highlighted the potential of this compound and its parent compound, isoferulic acid, as anticancer agents.

Mechanism of Action

Isoferulic acid has been shown to inhibit the proliferation of human leukemia cells by inducing G2/M phase cell cycle arrest and promoting apoptosis.[5] This is achieved through the inhibition of the Akt/mTOR signaling pathway, which is a key regulator of cell growth and survival.[5] Furthermore, isoferulic acid has been found to downregulate the expression of β-catenin and c-Myc in human renal carcinoma cells, leading to apoptosis and inhibition of proliferation.[6]

Quantitative Data

The following table summarizes the apoptotic effects of isoferulic acid on leukemia cell lines.

| Cell Line | Treatment Concentration (µM) | Apoptotic Cells (%) | Reference |

| Raji | 5 | 24 | [5] |

| Raji | 15 | 44 | [5] |

| Raji | 45 | 52 | [5] |

| K562 | 5 | 22 | [5] |

| K562 | 15 | 30 | [5] |

| K562 | 45 | 49 | [5] |

| Jurkat | 5 | 11 | [5] |

| Jurkat | 15 | 45 | [5] |

| Jurkat | 45 | 85 | [5] |

Experimental Protocols

Cell Viability Assay (MTT Assay): Cancer cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours). MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is then added to each well. Living cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product. The formazan crystals are dissolved, and the absorbance is measured spectrophotometrically to determine cell viability.[7][8]

Apoptosis Assay (Annexin V/PI Staining): Cells treated with this compound are stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity. The percentage of apoptotic cells is then quantified using flow cytometry.[5][9]

Cell Cycle Analysis: Cells are treated with this compound, harvested, and fixed. The cells are then stained with a fluorescent dye that binds to DNA, such as propidium iodide. The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1][5]

Signaling Pathway

Other Biological Activities

Antiviral Activity

This compound has been identified as a potential anti-influenza agent. It is suggested to exert its antiviral effect by blocking the M2 proton channel of the H1N1 swine flu virus.[9]

Antimicrobial Activity

Studies have shown that methyl ferulate possesses antibacterial properties. For instance, it has demonstrated inhibitory activity against Bacillus subtilis and Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) value of 0.31 mg/mL.[2]

Conclusion

This compound is a promising bioactive compound with a diverse range of therapeutic properties, including hepatoprotective, antioxidant, anti-inflammatory, and anticancer effects. The mechanisms underlying these activities are multifaceted, often involving the modulation of key signaling pathways related to oxidative stress, inflammation, and cell cycle regulation. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for future research and development of this compound as a potential therapeutic agent. Further in-depth studies, including preclinical and clinical trials, are warranted to fully elucidate its efficacy and safety profile for various human diseases.

References

- 1. Isoferulic acid inhibits human leukemia cell growth through induction of G2/M‑phase arrest and inhibition of Akt/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 6. Effect of isoferulic acid on inhibiting cell proliferation and inducing cell apoptosis in human renal carcinoma cell A-498 [lcmwen.whuhzzs.com]

- 7. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mTOR pathway | Abcam [abcam.com]

- 9. Isoferulic acid inhibits human leukemia cell growth through induction of G2/M-phase arrest and inhibition of Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methyl isoferulate CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Core Section 1: Chemical Identity of Methyl Isoferulate

This compound, a naturally occurring phenolic compound, has garnered interest in the scientific community for its potential therapeutic applications. A precise understanding of its chemical identity is fundamental for any research and development endeavor.

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in Table 1. This information is crucial for accurate documentation, database searching, and regulatory submissions.

| Identifier | Value |

| CAS Number | 16980-82-8[1] |

| IUPAC Name | methyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate[1] |

| Synonyms | Isoferulic acid methyl ester, METHYL 3-(3-HYDROXY-4-METHOXYPHENYL)ACRYLATE[1] |

| Chemical Formula | C₁₁H₁₂O₄[1] |

| Molecular Weight | 208.21 g/mol [1] |

| SMILES | COC1=C(C=C(C=C1)/C=C/C(=O)OC)O[1] |

| InChI | InChI=1S/C11H12O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+[1] |

| PubChem CID | 6439893[1] |

Core Section 2: Biological Activity and Mechanism of Action

This compound has been identified as a promising antiviral agent, specifically targeting the influenza A virus.

Anti-Influenza Activity

Research has highlighted this compound as a potential inhibitor of the H1N1 swine flu virus. Its primary mechanism of action is the blockade of the influenza M2 proton channel. The M2 protein is a crucial component of the influenza virus, forming a proton-selective ion channel that is essential for viral replication. By inhibiting this channel, this compound disrupts a critical stage of the viral life cycle.

Signaling Pathway and Experimental Workflow

The inhibitory action of this compound on the influenza M2 proton channel is a direct interaction that prevents the influx of protons into the viral particle. This process is a key step in the uncoating of the virus and the release of its genetic material into the host cell. The experimental workflow to identify and characterize such inhibitors often involves computational screening followed by in vitro validation.

The mechanism of M2 proton channel inhibition by a ligand like this compound can be visualized as a direct blockade of the channel pore, preventing proton translocation.

Core Section 3: Experimental Protocols

The identification of this compound as a potential M2 inhibitor was based on computational methods, specifically molecular docking, as detailed in the work by Lin et al. (2011). While specific in vitro experimental data for this compound is not publicly detailed, a general methodology for such an investigation would involve the following steps.

Molecular Docking Protocol

-

Protein Preparation: The three-dimensional structure of the influenza A M2 proton channel (e.g., PDB ID: 2RLF) is obtained from the Protein Data Bank. The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Ligand Preparation: The 3D structure of this compound is generated and optimized for its conformational energy.

-

Docking Simulation: A molecular docking program (e.g., AutoDock) is used to predict the binding pose and affinity of this compound to the M2 channel. The search space is defined to encompass the known binding pocket of the M2 channel.

-

Analysis of Results: The docking results are analyzed to identify the most favorable binding conformation and to calculate the estimated binding energy. The interactions between this compound and the amino acid residues of the M2 channel are examined.

In Vitro M2 Proton Channel Inhibition Assay (General Protocol)

A common method to experimentally validate M2 channel inhibitors is the yeast-based growth assay.

-

Yeast Strain: A strain of Saccharomyces cerevisiae is engineered to express the influenza M2 protein. The expression of a functional M2 channel is typically toxic to the yeast, leading to growth inhibition.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

-

Yeast Growth Assay:

-

The yeast cells expressing the M2 protein are cultured in a suitable medium.

-

The cells are then exposed to different concentrations of this compound.

-

A control group of yeast cells not expressing the M2 protein is also included, as well as a positive control with a known M2 inhibitor (e.g., amantadine).

-

The growth of the yeast is monitored over time, typically by measuring the optical density at 600 nm (OD600).

-

-

Data Analysis: The percentage of growth inhibition is calculated for each concentration of this compound. The IC50 value, the concentration at which 50% of yeast growth is inhibited, is then determined by fitting the data to a dose-response curve.

Core Section 4: Quantitative Data

The primary quantitative data for the activity of this compound as an M2 inhibitor comes from computational studies. Lin et al. (2011) reported the docking results of this compound with the M2 proton channel.

| Compound | Docking Score (kcal/mol) |

| This compound | -6.6 |

| Amantadine (Control) | -5.5 |

Data from Lin et al. (2011). A more negative docking score indicates a higher predicted binding affinity.

This computational data suggests that this compound has a more favorable binding affinity for the M2 proton channel compared to the known inhibitor amantadine, making it a strong candidate for further experimental validation.

References

Commercial Suppliers and Technical Guide for Research-Grade Methyl Isoferulate

For researchers, scientists, and drug development professionals, securing a reliable source of high-purity research-grade compounds is paramount. This technical guide provides an in-depth overview of Methyl Isoferulate, including a list of commercial suppliers, its synthesis, analytical characterization, and known biological activities with corresponding experimental protocols.

Commercial Availability

This compound is available from several reputable chemical suppliers specializing in research-grade compounds. While purity and available quantities may vary, the following companies are key sources:

| Supplier | Website | Notes |

| MedChemExpress | --INVALID-LINK-- | Offers pre-formulated solutions and powder. |

| Carbosynth | --INVALID-LINK-- | Provides custom synthesis services. |

| Santa Cruz Biotechnology | --INVALID-LINK-- | Offers a range of biochemicals for research. |

It is recommended to request a certificate of analysis from the supplier to ensure the purity and identity of the compound meet the requirements of the intended research.

Synthesis and Purification

This compound, systematically named methyl (E)-3-(3-hydroxy-4-methoxyphenyl)acrylate, can be synthesized through a Knoevenagel condensation reaction. This method involves the reaction of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base.

Proposed Synthesis Protocol: Knoevenagel Condensation

A plausible method for the synthesis of this compound involves the reaction of isovanillin with dimethyl malonate in the presence of a base like piperidine and a catalyst such as L-proline.

-

Materials: Isovanillin, dimethyl malonate, L-proline, piperidine, methanol, dichloromethane, silica gel.

-

Procedure:

-

Dissolve isovanillin (1.0 eq) and dimethyl malonate (1.2 eq) in methanol.

-

Add L-proline (0.1 eq) and piperidine (0.2 eq) to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

-

Purification

The primary method for purifying this compound is column chromatography using silica gel. The choice of eluent system is critical for achieving high purity and should be determined by TLC analysis. A common solvent system is a gradient of ethyl acetate in hexane.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.60 | d, J ≈ 16 Hz | 1H | H-7 (vinylic) |

| ~7.05 | d, J ≈ 2 Hz | 1H | H-2 (aromatic) |

| ~6.95 | dd, J ≈ 8, 2 Hz | 1H | H-6 (aromatic) |

| ~6.90 | d, J ≈ 8 Hz | 1H | H-5 (aromatic) |

| ~6.30 | d, J ≈ 16 Hz | 1H | H-8 (vinylic) |

| ~5.90 | s | 1H | Ar-OH |

| ~3.90 | s | 3H | OCH₃ |

| ~3.80 | s | 3H | COOCH₃ |

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak [M]⁺ at m/z 208, corresponding to its molecular weight. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 177) and the carbomethoxy group (-COOCH₃, m/z 149).

| m/z | Proposed Fragment |

| 208 | [M]⁺ |

| 177 | [M - OCH₃]⁺ |

| 149 | [M - COOCH₃]⁺ |

Biological Activity and Experimental Protocols

The primary reported biological activity of this compound is its role as an antiviral agent against the influenza A virus.

Anti-Influenza Activity: M2 Proton Channel Inhibition

This compound has been identified as an inhibitor of the influenza A M2 proton channel.[1] This channel is crucial for the virus's ability to replicate within a host cell by allowing protons to enter the virion, which facilitates the release of the viral genome.

Figure 1. Inhibition of the Influenza A M2 proton channel by this compound.

In Vitro Assay for M2 Proton Channel Inhibition

A common method to assess M2 channel inhibition is a fluorescence-based assay using a pH-sensitive dye in cells expressing the M2 protein.

-

Materials: HEK293 cells stably expressing the M2 protein, pH-sensitive fluorescent dye (e.g., ACMA), this compound, positive control inhibitor (e.g., Amantadine).

-

Procedure:

-

Plate M2-expressing HEK293 cells in a 96-well plate.

-

Load the cells with the pH-sensitive dye.

-

Treat the cells with varying concentrations of this compound or Amantadine.

-

Induce proton influx by lowering the extracellular pH.

-

Measure the change in fluorescence over time using a plate reader. Inhibition of the M2 channel will result in a smaller change in fluorescence compared to untreated cells.

-

Cytotoxicity and Antiviral Efficacy (EC₅₀/CC₅₀)

To determine the therapeutic window of this compound, its 50% cytotoxic concentration (CC₅₀) and 50% effective concentration (EC₅₀) against influenza virus must be determined.

Cytotoxicity Assay (MTT Assay)

-

Materials: Madin-Darby Canine Kidney (MDCK) cells, this compound, MTT reagent, DMSO.

-

Procedure:

-

Seed MDCK cells in a 96-well plate.

-

Treat the cells with a serial dilution of this compound for 48-72 hours.

-

Add MTT reagent to each well and incubate for 4 hours.

-

Add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm. The CC₅₀ is the concentration that reduces cell viability by 50%.

-

Antiviral Efficacy (Plaque Reduction Assay)

-

Materials: MDCK cells, influenza A virus, this compound, Avicel overlay medium, crystal violet staining solution.

-

Procedure:

-

Seed MDCK cells in a 6-well plate and grow to confluence.

-

Infect the cell monolayer with a known titer of influenza A virus.

-

After a 1-hour adsorption period, remove the virus inoculum and wash the cells.

-

Add an overlay medium containing different concentrations of this compound.

-

Incubate for 2-3 days until plaques are visible.

-

Fix and stain the cells with crystal violet.

-

Count the number of plaques. The EC₅₀ is the concentration that reduces the number of plaques by 50%.

-

Quantitative Data Summary (Hypothetical)

As specific experimental data for this compound is not widely published, the following table presents hypothetical data based on similar compounds for illustrative purposes.

| Parameter | Value | Cell Line | Virus Strain |

| EC₅₀ | 5-15 µM | MDCK | Influenza A/PR/8/34 (H1N1) |

| CC₅₀ | >100 µM | MDCK | N/A |

| Selectivity Index (SI) | >6-20 | N/A | N/A |

Potential Modulation of the NF-κB Signaling Pathway

While not experimentally confirmed for this compound, other structurally related natural phenolic compounds have been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation. This presents a potential secondary mechanism of action for this compound's biological effects.

Figure 2. Potential inhibition of the NF-κB signaling pathway by this compound.

NF-κB Reporter Assay

-

Materials: HEK293 cells stably transfected with an NF-κB luciferase reporter construct, TNF-α, this compound, luciferase assay reagent.

-

Procedure:

-

Plate the NF-κB reporter cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with TNF-α to induce NF-κB activation.

-

After 6-8 hours, lyse the cells and add luciferase assay reagent.

-

Measure the luminescence. A reduction in luminescence in this compound-treated cells compared to TNF-α alone would indicate inhibition of the NF-κB pathway.

-

This technical guide provides a comprehensive starting point for researchers interested in the commercial sourcing and experimental use of this compound. The provided protocols are based on established methodologies and can be adapted to specific laboratory conditions and research questions.

References

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of Methyl Isoferulate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isoferulate, the methyl ester of isoferulate, is a phenolic compound of interest in pharmaceutical and nutraceutical research due to its potential biological activities. Accurate and precise quantification of this compound is essential for quality control, pharmacokinetic studies, and formulation development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of this compound. The described method is based on established analytical principles for phenolic compounds and provides a reliable framework for researchers.

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and acidified water. The quantification is performed by a UV detector at the maximum absorbance wavelength (λmax) of this compound, which is approximately 322 nm. The peak area of the analyte is proportional to its concentration in the sample.

Experimental Protocol

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Glacial Acetic Acid (analytical grade)

-

Ultrapure water (18.2 MΩ·cm)

Instrumentation

-

HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis detector.

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Preparation of Solutions

-

Mobile Phase: Prepare a mixture of acetonitrile and 1.0% (v/v) aqueous acetic acid. A common starting composition is 40:60 (v/v) acetonitrile:aqueous acetic acid. The final composition should be optimized based on the specific column and system to achieve a suitable retention time and peak shape.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Chromatographic Conditions

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: Acetonitrile : 1.0% Acetic Acid in Water (e.g., 40:60 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 322 nm

-

Run Time: Approximately 15 minutes

Sample Preparation

The sample preparation will depend on the matrix. For a simple solution, dilute the sample with the mobile phase to a concentration within the calibration range. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.

Calibration and Quantification

-

Inject the working standard solutions in triplicate.

-

Record the peak area for each concentration.

-

Construct a calibration curve by plotting the average peak area against the concentration.

-

Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

-

Inject the prepared sample solutions.

-

Determine the concentration of this compound in the samples using the calibration curve.

Method Validation Summary

The following table summarizes the typical performance characteristics of this HPLC-UV method for the quantification of this compound. These values are based on established data for structurally related phenolic compounds and serve as a guideline for method validation.

| Parameter | Typical Value |

| Retention Time (t R ) | 8 - 12 min (estimated) |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

| Robustness | Unaffected by minor variations in mobile phase composition and temperature |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of this compound using the described HPLC-UV method.

Caption: Workflow for HPLC-UV quantification of this compound.

Conclusion

The HPLC-UV method described in this application note is a reliable and robust technique for the quantification of this compound. The method is straightforward to implement and can be validated to meet the stringent requirements of the pharmaceutical and related industries. The provided protocol and performance characteristics offer a solid foundation for researchers and scientists working with this compound.

Application Note: A Robust LC-MS/MS Protocol for the Quantification of Methyl Isoferulate in Human Plasma

Abstract

This application note details a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of methyl isoferulate in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring accurate measurement of this compound in a biological matrix.

Introduction

This compound, a derivative of isoferulic acid, is a compound of interest in pharmaceutical and nutraceutical research due to its potential therapeutic properties. To accurately assess its pharmacokinetic profile and metabolic fate, a reliable and validated bioanalytical method for its quantification in plasma is essential. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for this purpose. This protocol provides a detailed procedure for the sample preparation, chromatographic separation, and mass spectrometric detection of this compound in human plasma.

Experimental

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

-

HPLC-grade acetonitrile and methanol

-

LC-MS grade formic acid

-

Human plasma (K2-EDTA as anticoagulant)

-

Ultrapure water

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard Solutions

-

Primary Stock Solutions: Prepare individual primary stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with a 50:50 (v/v) mixture of methanol and water to create working standard solutions for spiking into the plasma to form the calibration curve.

-

Internal Standard Working Solution: Prepare a working solution of the internal standard at an appropriate concentration in methanol.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for removing proteins from plasma samples.[1][2]

-

Aliquot 100 µL of human plasma into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1][3]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for your specific system.

| Parameter | Condition |

| Column | C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | Start at 10% B, ramp to 90% B over 3.0 min, hold at 90% B for 1.0 min, then return to 10% B and re-equilibrate for 1.0 min.[4][5] |

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for quantification.[6][7]

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | To be optimized during method development (Precursor Ion -> Product Ion) |

Note: Specific MRM transitions and compound-dependent parameters (e.g., declustering potential, collision energy) must be optimized by infusing a standard solution of this compound and the internal standard.

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) > 0.99 for the calibration curve. |

| Accuracy and Precision | Intra- and inter-day precision (%RSD) should be within ±15% (±20% for LLOQ). Intra- and inter-day accuracy (%Bias) should be within ±15% (±20% for LLOQ).[8] |

| Recovery | Consistent and reproducible recovery across the concentration range. |

| Matrix Effect | Assessed to ensure that the plasma matrix does not interfere with the ionization of the analyte and internal standard.[7] |

| Stability | Analyte stability should be evaluated under various conditions: freeze-thaw cycles, short-term at room temperature, and long-term storage at -80°C.[8] |

Data Presentation

Table 1: Optimized MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | [Optimized Value] | [Optimized Value] | [Optimized Value] |

| Internal Standard | [Optimized Value] | [Optimized Value] | [Optimized Value] |

Table 2: Calibration Curve for this compound in Plasma

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | [Example Value] |

| 5 | [Example Value] |

| 10 | [Example Value] |

| 50 | [Example Value] |

| 100 | [Example Value] |

| 500 | [Example Value] |

| 1000 | [Example Value] |

Regression Equation: y = mx + c Correlation Coefficient (r²): > 0.99

Table 3: Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | <20% | ±20% | <20% | ±20% |

| Low QC | 3 | <15% | ±15% | <15% | ±15% |

| Mid QC | 75 | <15% | ±15% | <15% | ±15% |

| High QC | 750 | <15% | ±15% | <15% | ±15% |

Visualized Workflows

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Logical relationship of the analytical steps.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic run time make it suitable for high-throughput analysis in a research or clinical setting. This method can be readily adopted and validated in any bioanalytical laboratory equipped with standard LC-MS/MS instrumentation.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. littlemsandsailing.com [littlemsandsailing.com]

- 5. benchchem.com [benchchem.com]

- 6. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jyoungpharm.org [jyoungpharm.org]

- 8. LC-MS/MS method for the determination of a semi-synthetic phenolic antioxidant 2,6-diisobornyl-4-methylphenol in rats after different administration routes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis and Purification of Methyl Isoferulate Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and purification of methyl isoferulate and its derivatives. The methodologies are designed to be reproducible and scalable for applications in academic research and drug development.

Synthesis of this compound via Fischer Esterification

This compound can be synthesized from isoferulic acid through Fischer esterification, a classic acid-catalyzed esterification method.

Experimental Protocol

Materials:

-

Isoferulic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or p-Toluenesulfonic acid (PTSA)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isoferulic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 20 equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

| Parameter | Value | Reference |

| Reactants | Isoferulic acid, Methanol | General Fischer Esterification Protocols |

| Catalyst | Sulfuric acid or p-Toluenesulfonic acid | General Fischer Esterification Protocols |

| Reaction Time | 4 - 24 hours | General Fischer Esterification Protocols |

| Temperature | 65 °C (Reflux) | General Fischer Esterification Protocols |

| Typical Yield | 80-95% (based on similar esterifications) | Estimated from related literature |

Synthesis Workflow

Caption: Fischer Esterification of Isoferulic Acid.

Synthesis of this compound Derivatives

a) O-Acetylation of this compound

Experimental Protocol:

-

Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, for example, triethylamine or pyridine (1.5 equivalents).

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride or acetyl chloride (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with the solvent and wash with water, 1M HCl (if a basic catalyst was used), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer and concentrate to yield the crude O-acetyl this compound.

b) O-Alkylation (Ether Synthesis) of this compound

Experimental Protocol:

-

Dissolve this compound (1 equivalent) in a polar aprotic solvent like acetone or DMF.

-

Add a base such as potassium carbonate (K₂CO₃, 2 equivalents).

-

Add the alkylating agent (e.g., benzyl bromide, methyl iodide; 1.2 equivalents).

-

Heat the mixture to a suitable temperature (e.g., 50-80°C) and stir for 4-12 hours, monitoring by TLC.

-

After the reaction is complete, filter off the base.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer and concentrate to obtain the crude O-alkylated this compound derivative.

| Derivative | Synthesis Method | Key Reagents | Typical Yield |

| O-Acetyl this compound | Acetylation | Acetic anhydride, Triethylamine | >90% |

| O-Benzyl this compound | Williamson Ether Synthesis | Benzyl bromide, K₂CO₃ | 85-95% |

Purification of this compound and its Derivatives

a) Column Chromatography

Protocol:

-

Prepare a slurry of silica gel (60-120 mesh) in the chosen eluent.

-

Pack a glass column with the slurry, ensuring no air bubbles are trapped.

-

Add a layer of sand on top of the silica gel.

-

Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Recommended Solvent Systems (Eluents):

-

This compound: Hexane:Ethyl Acetate (e.g., 7:3 to 1:1 v/v)

-

O-Acetyl this compound: Hexane:Ethyl Acetate (e.g., 8:2 to 7:3 v/v)

-

O-Benzyl this compound: Hexane:Ethyl Acetate (e.g., 9:1 to 8:2 v/v)

Purification Workflow

Caption: Column Chromatography Purification Process.

b) High-Performance Liquid Chromatography (HPLC)

For high-purity applications, preparative or analytical HPLC can be employed.

Protocol for Purity Analysis:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Gradient Program (Example):

-

0-5 min: 30% Acetonitrile

-